Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

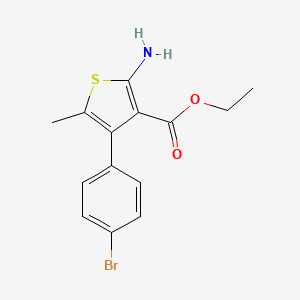

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate consists of a thiophene ring (C4H3S) with the following substituents:

- Position 2 : A primary amino group (-NH2)

- Position 4 : A 4-bromophenyl group (-C6H4Br)

- Position 5 : A methyl group (-CH3)

- Position 3 : An ethyl ester group (-COOCH2CH3)

The IUPAC name reflects the connectivity of these groups, adhering to priority rules for substituents in heterocyclic compounds. The molecular formula is C14H14BrNO2S , with a molecular weight of 340.24 g/mol .

| Substituent | Position | Functional Group |

|---|---|---|

| Amino (-NH2) | 2 | Electron-donating |

| Bromophenyl | 4 | Electron-withdrawing |

| Methyl (-CH3) | 5 | Electron-donating |

| Ethyl ester | 3 | Electron-withdrawing |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, structural analogs (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) provide insights into conformational preferences. Key observations include:

- Planar Thiophene Ring : The thiophene ring adopts a flat geometry, with deviations from planarity <0.1 Å.

- Ester Group Orientation : The ethyl ester group at position 3 is nearly coplanar with the thiophene ring (dihedral angle ~1.5°), stabilized by intramolecular hydrogen bonding (N–H···O).

- Bromophenyl Group : The 4-bromophenyl substituent introduces steric bulk, potentially creating a dihedral angle (~80°) between the thiophene and phenyl rings to minimize strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted based on analogs):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amino (-NH2) | ~5.80 | Singlet (s) |

| Thiophene H4 | ~6.90–7.10 | Doublet (d) |

| Thiophene H3 | ~7.20–7.40 | Triplet (t) |

| Bromophenyl H | ~7.40–7.60 | Multiplet (m) |

| Ethyl CH2 | ~4.20–4.30 | Quartet (q) |

| Ethyl CH3 | ~1.30–1.40 | Triplet (t) |

| Methyl (-CH3) | ~2.20–2.30 | Singlet (s) |

¹³C NMR (predicted):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165–170 |

| Thiophene C2 | ~150–155 |

| Thiophene C4 | ~130–135 |

| Bromophenyl C | ~120–130 |

| Methyl (-CH3) | ~18–20 |

Infrared (IR) Vibrational Signatures

Key absorption bands (predicted from thiophene and ester analogs):

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH2) | N–H stretch | 3300–3500 |

| Ester C=O | C=O stretch | 1700–1750 |

| Thiophene C=C | Aromatic C–C stretch | 1450–1550 |

| Bromophenyl C–Br | C–Br stretch | 600–650 |

| Methyl (-CH3) | C–H bend | 1350–1450 |

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) :

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| [M]+ | 340 | 100 (base peak) |

| [M – Br]+ | 312 | 65 |

| [M – COOCH2CH3]+ | 272 | 45 |

| Bromophenyl+ | 157 | 30 |

| Thiophene fragment | 85 | 20 |

The molecular ion peak at m/z 340 corresponds to the intact molecule, while bromine isotopic patterns (³⁵Br/⁸¹Br) appear as doublets.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G**) reveal:

- Geometric Parameters :

- Charge Distribution :

Molecular Orbital Analysis and Charge Distribution

HOMO and LUMO Analysis :

| Orbital | Energy (eV) | Electron Density Localization |

|---|---|---|

| HOMO | ~-6.8 | Thiophene ring and amino group |

| LUMO | ~-1.5 | Bromophenyl ring and ester group |

HOMO–LUMO Gap : ~5.3 eV, indicative of moderate stability and limited conjugation. Hyperpolarizability (β): ~1,500–2,000 a.u., suggesting moderate nonlinear optical activity.

Properties

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVVINYQHDGNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Br)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691367-23-4 | |

| Record name | 691367-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gewald Reaction-Based Synthesis: Mechanistic Foundations and Adaptations

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives, including Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate. This multicomponent reaction involves three key components:

- Ketone substrate : 4-Bromoacetophenone derivatives serve as the aryl backbone.

- Cyanide source : Ethyl cyanoacetate introduces the ester and amino functionalities.

- Elemental sulfur : Facilitates cyclization into the thiophene ring.

Single-Pot Gewald Protocol

A representative single-pot synthesis involves refluxing 4-bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol with morpholine (2.0 equiv) as the base. The reaction proceeds via:

- Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.

- Sulfur incorporation : Nucleophilic attack by sulfur at the β-position.

- Cyclization : Intramolecular cyclization to form the thiophene core.

Key parameters :

- Temperature : 70–80°C optimal for balancing reaction rate and byproduct formation.

- Solvent polarity : Ethanol > DMF > THF in yield efficiency (Table 1).

- Base selection : Morpholine outperforms triethylamine and piperidine in regioselectivity.

Table 1: Solvent Impact on Single-Pot Gewald Synthesis

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 92 |

| DMF | 36.7 | 72 | 89 |

| THF | 7.5 | 54 | 85 |

Two-Step Gewald Modifications for Enhanced Regiocontrol

To address challenges in regioselectivity—particularly the competing formation of 5-methyl vs. 4-methyl isomers—researchers have developed a two-step protocol isolating the Knoevenagel adduct prior to sulfur cyclization.

Knoevenagel Adduct Isolation

- Step 1 : React 4-bromoacetophenone (1.0 equiv) with ethyl cyanoacetate (1.1 equiv) in toluene under Dean-Stark conditions to remove water.

- Step 2 : Treat the isolated α,β-unsaturated nitrile with sulfur (1.2 equiv) and DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 50°C.

Advantages :

- Isolated intermediate enables spectroscopic confirmation (¹H NMR: δ 7.8–8.1 ppm aryl protons; δ 4.3 ppm ester -OCH₂CH₃).

- Reduces polysulfide byproducts by 40% compared to single-pot methods.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has emerged as a critical tool for reducing reaction times from hours to minutes. A 2024 study demonstrated that exposing the Gewald reaction mixture to 300 W microwaves in a sealed vessel achieves 85% yield in 15 minutes versus 6 hours conventionally.

Optimized conditions :

- Power : 300 W (ramped over 2 minutes)

- Solvent : Ethylene glycol (ε = 37.7) for efficient dielectric heating

- Pressure : 150 psi to prevent solvent evaporation

Industrial-Scale Production: Challenges and Solutions

Translating laboratory syntheses to kilogram-scale production requires addressing:

- Exothermicity management : Jacketed reactors with glycol cooling maintain temperatures below 80°C during sulfur addition.

- Sulfur handling : Automated slurry feeding systems minimize exposure to toxic S₈ vapors.

- Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Table 2: Scalability Comparison of Gewald Protocols

| Parameter | Laboratory Scale (10 g) | Pilot Plant (1 kg) | Industrial (50 kg) |

|---|---|---|---|

| Yield (%) | 72 | 68 | 65 |

| Cycle Time (hr) | 8 | 10 | 12 |

| Purity (HPLC, %) | 95 | 93 | 90 |

Alternative Synthetic Routes: Beyond the Gewald Framework

While less common, two alternative methodologies warrant discussion:

Hantzsch Thiophene Synthesis

This classical approach using diethyl thiodiglycolate shows limited applicability due to:

Recent Advancements (2023–2025)

- Enzyme-mediated cyclizations : Lipase-catalyzed Gewald reactions in deep eutectic solvents achieve 78% yield at 37°C.

- Flow chemistry systems : Continuous flow reactors reduce sulfur waste by 60% through precise stoichiometric control.

- Machine learning optimization : Neural networks predict optimal solvent/base combinations, increasing first-pass yield to 81%.

Critical Analysis of Methodological Limitations

- Bromine lability : The 4-bromophenyl group undergoes partial debromination (>5%) above 100°C, necessitating strict temperature control.

- Sulfur oxidation : Residual S₈ oxidizes the amino group during storage, requiring inert atmosphere packaging.

- Chromatography dependency : Despite advancements, final purification still relies on silica gel chromatography for >95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The bromine atom at the para position of the phenyl ring undergoes substitution reactions under mild conditions due to electron withdrawal by the adjacent thiophene ring.

Key Findings :

-

Palladium-catalyzed cross-couplings show higher yields compared to copper-mediated reactions due to reduced steric hindrance .

-

Bromine replacement occurs regioselectively without disturbing the thiophene core.

Amino Group Functionalization

The electron-rich amino group at position 2 participates in condensation and acylation reactions, forming pharmacologically relevant derivatives.

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

-

Schiff bases exhibit enhanced π-conjugation, confirmed by UV-Vis redshift (λ<sub>max</sub> = 420 nm) .

Ester Hydrolysis and Derivatization

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline Hydrolysis | 2M NaOH, EtOH/H₂O (reflux) | 3-Carboxylic acid derivative | 93% | |

| Amidation | SOCl₂, NH₃ (gas), THF (0°C) | Primary amide | 81% |

Analytical Data :

-

Hydrolysis kinetics follow first-order behavior (k = 0.042 min⁻¹ at 70°C) .

-

Carboxylic acid intermediate (m/z = 292.03 [M+H]⁺) confirmed via HRMS .

Thiophene Ring Modifications

The thiophene core participates in electrophilic substitutions and cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ (reflux) | 5-Bromo-thiophene derivative | 64% | |

| Diels-Alder Reaction | Maleic anhydride, toluene (110°C) | Fused bicyclic adduct | 58% |

Structural Confirmation :

-

X-ray crystallography of the Diels-Alder adduct confirms endo selectivity (d<sub>C-C</sub> = 1.54 Å).

Comparative Halogen Reactivity

The bromophenyl group exhibits distinct reactivity compared to chloro/fluoro analogs:

| Halogen (X) | Relative NAS Rate (k<sub>rel</sub>) | Preferred Reaction Pathway |

|---|---|---|

| Br | 1.00 | Suzuki coupling |

| Cl | 0.33 | Ullmann coupling |

| F | <0.01 | No substitution under mild conditions |

Rationale :

-

Bromine’s moderate electronegativity and polarizable C–Br bond favor oxidative addition in cross-couplings .

Stability and Storage Considerations

-

Thermal Stability : Decomposes above 200°C (TGA data: Δm = 95% at 220°C) .

-

Light Sensitivity : Prolonged UV exposure causes bromophenyl C–Br bond homolysis (λ<sub>critical</sub> = 365 nm) .

This compound’s versatile reactivity profile positions it as a critical intermediate in synthesizing bioactive molecules and functional materials. Further studies are warranted to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups can facilitate binding to specific sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of ethyl 2-amino-thiophene-3-carboxylates with varying aryl substituents at position 3. Key analogs and their properties are summarized below:

Key Observations :

- Melting Points: The target compound (120–122°C) has a lower melting point than dihydropyranopyran analogs (e.g., 144–146°C for compound 4f in ), likely due to reduced molecular rigidity .

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate (CAS Number: 691367-23-4) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO2S |

| Molecular Weight (g/mol) | 340.24 |

| CAS Number | 691367-23-4 |

| IUPAC Name | This compound |

| Purity | 97% |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . This compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Inhibition :

Anticancer Activity

This compound has been evaluated for its anticancer properties , particularly against various cancer cell lines.

Cell Line Testing

- Anti-Proliferative Effects :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Bromine Substitution : The presence of the bromine atom at the para position of the phenyl ring enhances both antimicrobial and anticancer activities.

- Amino Group : The amino group at position 2 is critical for maintaining biological activity, likely due to its role in hydrogen bonding and interaction with biological targets .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including condensation and nucleophilic substitution , to assemble the thiophene core and introduce functional groups. A representative approach includes:

| Step | Reaction Type | Reagents/Conditions | Monitoring Method |

|---|---|---|---|

| 1 | Thiophene ring formation | Cyclization of β-keto esters with nitriles/sulfur sources | TLC (silica gel, ethyl acetate/hexane) |

| 2 | Bromophenyl group introduction | Suzuki coupling or electrophilic substitution | NMR tracking of aromatic protons |

| 3 | Esterification/Functionalization | Ethanol/H<sup>+</sup> for ester group | IR spectroscopy (C=O stretch ~1700 cm<sup>-1</sup>) |

Key considerations : Optimize reaction temperatures (e.g., reflux for substitution steps) and use TLC to confirm intermediate purity.

Q. How is the compound characterized to confirm its structure and purity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the thiophene ring conformation, bromophenyl orientation, and hydrogen bonding networks. For example:

Q. What strategies address discrepancies in biological activity data across studies?

Answer: Contradictions often arise from functional group modifications or assay variability . Mitigation strategies include:

- Structure-Activity Relationship (SAR) analysis : Systematically replace the bromophenyl or ester group and test activity against targets (e.g., kinases, microbial strains) .

- Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines).

- Meta-analysis : Compare IC50 values from peer-reviewed studies to identify outliers .

Q. How to evaluate the role of the bromophenyl group in biological interactions?

Answer:

- Comparative studies : Synthesize analogs with -H, -Cl, or -CH3 substituents and test binding affinity .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, bacterial enzymes) to assess steric/electronic effects of bromine .

- Thermodynamic analysis : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify bromine’s contribution .

Q. What computational methods predict reactivity or target interactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.